(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine
Description
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is a chiral amine derivative featuring a prop-2-enylamine backbone substituted with a 5-methylfuran-2-yl group at the R-configured stereocenter. This compound belongs to a class of bioactive molecules where the furyl moiety and stereochemistry may influence receptor binding, pharmacokinetics, or catalytic interactions.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3/t7-/m1/s1 |
InChI Key |
FDIUPLOCSCZDOU-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C=C)N |
Canonical SMILES |
CC1=CC=C(O1)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine precursor under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 5-Methyl-2-furancarboxaldehyde or 5-Methyl-2-furancarboxylic acid.
Reduction: (1R)-1-(5-Methyl(2-furyl))propylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares functional motifs with phthalazine derivatives reported in Molecules (2014), particularly 6f [(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one] and 6g (thiophene analog) . Key structural differences include:
- Backbone: The target compound lacks the phthalazinone and diaminopyrimidine moieties present in 6f/6g, focusing instead on a simpler enylamine scaffold.
- Stereochemistry : The (1R)-configuration introduces enantioselectivity, whereas 6f/6g are racemic (±) mixtures.
Table 1: Structural Comparison
| Compound | Core Structure | Heterocyclic Substituent | Stereochemistry |
|---|---|---|---|
| Target Compound | Prop-2-enylamine | 5-Methylfuran-2-yl | (1R) |
| 6f | Phthalazinone | Furan-2-yl | (±) |
| 6g | Phthalazinone | Thiophene-2-yl | (±) |
Physicochemical Properties
- Melting Points: 6f and 6g exhibit high melting points (242–244°C and 235–237°C, respectively) due to their rigid phthalazinone cores and intermolecular hydrogen bonding . The target compound, with a flexible enylamine chain, likely has a lower melting point.
- Solubility: The diaminopyrimidine and methoxy groups in 6f/6g improve water solubility, whereas the target compound’s lipophilic 5-methylfuran may reduce aqueous solubility.
Spectroscopic Data
Infrared (IR) Spectroscopy:
- 6f shows characteristic peaks at 3439 cm⁻¹ (N–H stretch) and 1639 cm⁻¹ (C=O stretch) . The target compound’s IR spectrum would lack the C=O band but retain N–H stretches (~3300–3400 cm⁻¹).
- The 5-methylfuran group may introduce unique C–H bending modes (e.g., 1370–1450 cm⁻¹).
NMR Spectroscopy:
Biological Activity
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine, also known as (1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine |
| InChI Key | DLPUQXNOWOJOBH-MRVPVSSYSA-N |
The biological activity of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the furan ring allows for hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity towards biological targets.
Research indicates that this compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction and gene expression. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering physiological responses.
Biological Activity
Studies have highlighted several potential biological activities associated with (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine:
Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Anticancer Potential : There is emerging evidence indicating that (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cancer Cell Line Study :
- In vitro studies on human cancer cell lines demonstrated that treatment with (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
-
Neuroprotection Study :
- Research involving neuronal cultures exposed to oxidative stress revealed that the compound significantly reduced cell death and apoptosis markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
